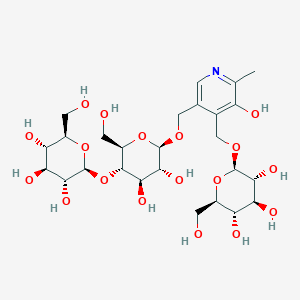
4'-O-(Glucosyl)-5'-O-(cellobiosyl)pyridoxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-O-(Glucosyl)-5'-O-(cellobiosyl)pyridoxine, also known as P5P-Glc-Cel, is a novel form of vitamin B6 that has gained significant attention in the scientific community due to its potential health benefits. This compound is a derivative of pyridoxine, which is a water-soluble vitamin that is essential for various biological processes in the human body. P5P-Glc-Cel is synthesized through a unique enzymatic process that involves the use of specific enzymes and substrates.
Mechanism of Action
The mechanism of action of 4'-O-(Glucosyl)-5'-O-(cellobiosyl)pyridoxine is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. For example, this compound has been shown to activate the Nrf2 pathway, which is a key regulator of antioxidant and anti-inflammatory responses. It has also been found to inhibit the NF-kB pathway, which is a major mediator of inflammation.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to increase the levels of P5P in the body, which is a biologically active form of vitamin B6. This can help improve the metabolism of amino acids, carbohydrates, and lipids in the body. Furthermore, this compound has been found to increase the activity of various enzymes that are involved in energy production and neurotransmitter synthesis. It has also been shown to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4'-O-(Glucosyl)-5'-O-(cellobiosyl)pyridoxine in lab experiments is its high specificity and purity. This compound is synthesized through a unique enzymatic process, which yields a pure form of this compound. Furthermore, this compound has been extensively studied for its potential health benefits, which makes it an attractive compound for research. However, one of the limitations of using this compound in lab experiments is its high cost. This compound is relatively expensive to synthesize, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 4'-O-(Glucosyl)-5'-O-(cellobiosyl)pyridoxine. One area of interest is the potential use of this compound as a therapeutic agent for neurodegenerative diseases. Several studies have shown that this compound has neuroprotective effects, which can help prevent or treat neurodegenerative diseases. Another area of interest is the potential use of this compound as an anti-inflammatory agent. This compound has been found to have anti-inflammatory effects, which can help reduce inflammation in various parts of the body. Furthermore, future research can focus on the development of more cost-effective methods for synthesizing this compound, which can increase its availability for research purposes.
Conclusion
In conclusion, this compound is a novel form of vitamin B6 that has gained significant attention in the scientific community due to its potential health benefits. This compound is synthesized through a unique enzymatic process and has been extensively studied for its antioxidant, anti-inflammatory, and neuroprotective effects. Furthermore, this compound has several biochemical and physiological effects, which make it an attractive compound for research. However, the high cost of synthesizing this compound can limit its use in large-scale experiments. Future research can focus on the potential use of this compound as a therapeutic agent for neurodegenerative diseases and as an anti-inflammatory agent.
Synthesis Methods
The synthesis of 4'-O-(Glucosyl)-5'-O-(cellobiosyl)pyridoxine involves the use of two enzymes, namely pyridoxal kinase and cellobiose phosphorylase. Pyridoxal kinase is responsible for phosphorylating pyridoxine to produce pyridoxal 5'-phosphate (P5P), which is a biologically active form of vitamin B6. Cellobiose phosphorylase, on the other hand, catalyzes the transfer of a cellobiose moiety to the 4'-OH position of P5P, resulting in the formation of this compound. This enzymatic process is highly specific and yields a pure form of this compound.
Scientific Research Applications
4'-O-(Glucosyl)-5'-O-(cellobiosyl)pyridoxine has been extensively studied for its potential health benefits. Several studies have shown that this compound has antioxidant properties, which can help protect the body against oxidative stress. It has also been shown to have anti-inflammatory effects, which can help reduce inflammation in various parts of the body. Furthermore, this compound has been found to have neuroprotective effects, which can help prevent or treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
116169-15-4 |
|---|---|
Molecular Formula |
C26H41NO18 |
Molecular Weight |
655.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[5-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3-hydroxy-2-methylpyridin-4-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H41NO18/c1-8-14(31)10(7-41-24-20(37)17(34)15(32)11(3-28)42-24)9(2-27-8)6-40-25-22(39)19(36)23(13(5-30)44-25)45-26-21(38)18(35)16(33)12(4-29)43-26/h2,11-13,15-26,28-39H,3-7H2,1H3/t11-,12-,13-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26+/m1/s1 |
InChI Key |
OJTXTVZTLXRNTO-KLGPLAJBSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES |
CC1=NC=C(C(=C1O)COC2C(C(C(C(O2)CO)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)COC2C(C(C(C(O2)CO)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Other CAS RN |
116169-15-4 |
synonyms |
4'-O-(glucosyl)-5'-O-(cellobiosyl)pyridoxine 4-GCBPD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






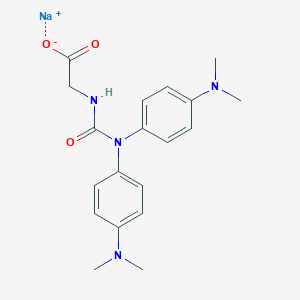
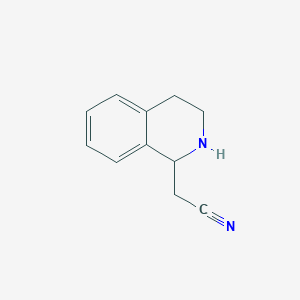
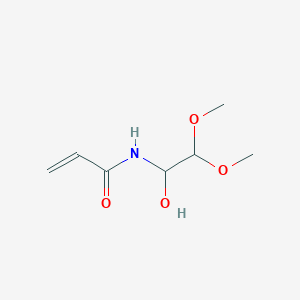
![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)

![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)
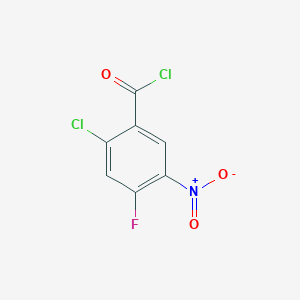
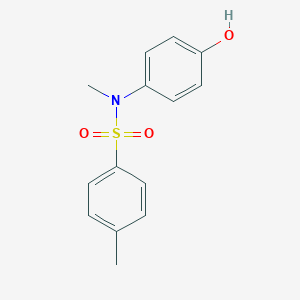


![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)